molecular formula C14H19N3OS B2767653 5-cyclopropyl-N-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide CAS No. 2199908-92-2

5-cyclopropyl-N-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Cat. No.: B2767653
CAS No.: 2199908-92-2
M. Wt: 277.39
InChI Key: WJCHKKATOCYCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-cyclopropyl-N-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a chemically engineered molecule based on the privileged octahydropyrrolo[3,4-c]pyrrole scaffold, a structure recognized in medicinal chemistry as a highly effective bioisostere for piperazine and other saturated heterocycles . This bicyclic diamino framework is noted for improving the physicochemical and pharmacological properties of drug candidates, particularly for targets within the central nervous system (CNS) . The core octahydropyrrolo[3,4-c]pyrrole structure has been successfully utilized in the development of potent and selective ligands for a range of therapeutically relevant biological targets. Published research identifies this specific scaffold as a key component in negative allosteric modulators (NAMs) of the metabotropic glutamate receptor (mGlu1) , modulators of orexin receptors for sleep disorders , and inhibitors of Rho-associated coiled-coil forming protein kinase (ROCK) for potential application in pulmonary diseases . The molecule's structure is further defined by a cyclopropyl substituent, a group often used to fine-tune metabolic stability and lipophilicity, and a thiophene-2-yl carboxamide group, a five-membered sulfur heterocycle known to contribute favorably to binding interactions and the overall pharmacokinetic profile of a molecule . This combination of features makes this compound a valuable chemical tool for researchers exploring new therapeutic areas in neuroscience, oncology, and inflammation. It is an ideal intermediate or building block for structure-activity relationship (SAR) studies, hit-to-lead optimization campaigns, and the development of novel protease and kinase inhibitors. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-cyclopropyl-N-thiophen-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c18-14(15-13-2-1-5-19-13)17-8-10-6-16(12-3-4-12)7-11(10)9-17/h1-2,5,10-12H,3-4,6-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCHKKATOCYCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3CN(CC3C2)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the hexahydropyrrolo[3,4-c]pyrrole core, which can be achieved through the Paal-Knorr pyrrole synthesis. This involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines under mild conditions .

The thiophene moiety can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using thiophene-2-boronic acid and a suitable halogenated precursor. The cyclopropyl group can be added through a cyclopropanation reaction, typically using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Paal-Knorr synthesis and automated systems for the coupling and cyclopropanation steps.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrrole ring can be reduced to form pyrrolidines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often employed.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Pyrrolidines.

    Substitution: Halogenated or sulfonylated derivatives.

Scientific Research Applications

Antiviral Therapy

One of the primary applications of this compound is in antiviral therapy, particularly against HIV. Research indicates that derivatives of octahydropyrrolo[3,4-c]pyrrole can act as CCR5 antagonists, which are crucial for inhibiting HIV entry into host cells. The compound's structural properties allow it to effectively bind to the CCR5 receptor, blocking the virus's ability to infect immune cells.

Case Study: HIV Treatment

A study demonstrated that octahydropyrrolo derivatives exhibit significant activity against HIV strains resistant to traditional antiretroviral therapies. The research highlighted that these compounds could be developed into novel therapeutic agents that enhance the efficacy of existing treatments while minimizing side effects associated with multi-drug regimens .

Antitumor Activity

Another promising application is in oncology, where compounds similar to 5-cyclopropyl-N-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide have shown potential as anticancer agents. The unique molecular structure allows for interactions with various cellular pathways involved in tumor growth and proliferation.

Case Study: In Vitro Antitumor Studies

In vitro studies revealed that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, suggesting its potential as a lead compound for developing new cancer therapies .

Neuroprotection

The neuroprotective properties of this compound are also being explored, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of thiophene and cyclopropyl groups contributes to its ability to cross the blood-brain barrier, making it a candidate for neuroprotective drug development.

Case Study: Neuroprotective Effects

Recent studies have indicated that octahydropyrrolo derivatives can reduce oxidative stress and inflammation in neuronal cells. These effects are critical in neurodegenerative conditions where oxidative damage plays a significant role in disease progression. The compound's ability to modulate neuroinflammatory responses presents a novel approach for therapeutic intervention in neurodegenerative diseases .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Antiviral TherapyCCR5 antagonist; inhibits HIV entry into cellsEffective against resistant HIV strains; potential for new therapies
Antitumor ActivityInduces apoptosis; cell cycle arrestCytotoxic effects on breast and lung cancer cell lines
NeuroprotectionReduces oxidative stress; modulates inflammationPotential therapeutic effects in Alzheimer's and Parkinson's disease

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The provided evidence focuses on pyridazine and pyrido-pyridazine derivatives, which differ significantly in core structure from the pyrrolo-pyrrole scaffold of the target compound. However, general principles from these studies can guide hypothetical comparisons:

Compound Core Structure Substituents Reported Activity
Target Compound Octahydropyrrolo[3,4-c]pyrrole 5-cyclopropyl, N-thiophen-2-yl Not reported in provided evidence
Pyrido[3,4-d]pyridazine derivatives Pyrido-pyridazine Varied (e.g., alkyl, aryl) Antihypertensive, antimicrobial
Pyrido[2,3-d]pyridazines Pyrido-pyridazine Amino, nitro groups Anticancer (in vitro screening)

Key Observations from Literature

Core Rigidity and Bioactivity: Pyrido-pyridazines exhibit planar, aromatic cores, enabling π-π interactions with biological targets.

Substituent Effects :

  • The cyclopropyl group in the target compound could introduce steric constraints or metabolic stability compared to linear alkyl chains in pyrido-pyridazines.
  • The thiophen-2-yl carboxamide may enhance solubility and hydrogen-bonding capacity relative to simpler aryl groups in pyridazine analogues.

Hypothetical Pharmacological Comparison

  • Target Selectivity : The thiophene moiety may engage in sulfur-π interactions with cysteine-rich targets, a feature absent in pyridazine derivatives.

Limitations of Available Evidence

Thus, the above comparisons are extrapolated from structural and functional analogies rather than direct experimental data. Further studies utilizing databases like PubChem or specialized medicinal chemistry journals are required to validate these hypotheses.

Biological Activity

5-Cyclopropyl-N-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound features a complex bicyclic structure that includes:

  • Cyclopropyl Group : Known for its unique reactivity and influence on biological activity.
  • Thiophene Ring : Contributes to the electronic properties and potential interactions with biological targets.
  • Octahydropyrrolo[3,4-c]pyrrole Backbone : Provides a framework for diverse pharmacological activities.

The IUPAC name for this compound is This compound , with the molecular formula C13H16N2OC_{13}H_{16}N_2O and a molecular weight of approximately 220.28 g/mol.

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,4-c]pyrrole compounds exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines:

  • Cell Lines Tested : Ovarian cancer and breast cancer cells.
  • Mechanism of Action : The compounds are believed to induce apoptosis in cancer cells through various pathways, including inhibition of specific kinases or interference with DNA replication.

A notable study demonstrated that certain pyrrolo derivatives showed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards healthy cells, suggesting a degree of selectivity which is crucial for anticancer drug development .

Antimycobacterial Activity

Pyrrolo compounds have also been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. In vitro studies suggest that modifications to the pyrrole structure can enhance efficacy against this pathogen:

  • Mechanism : Similar compounds have been shown to inhibit key enzymes involved in fatty acid biosynthesis in M. tuberculosis, which is critical for its survival .

Neuroprotective Effects

There is emerging evidence suggesting that pyrrolo derivatives may possess neuroprotective properties. These compounds have been investigated for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress:

  • Potential Applications : Treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructure TypeBiological ActivityReference
Compound APyrrolo[3,4-c]pyridineAnticancer, Antimycobacterial
Compound BPyrrolo[3,4-c]pyridineNeuroprotective
This compoundUnique bicyclic structureAnticancer, Antimycobacterial, NeuroprotectiveCurrent Study

Case Studies

  • Anticancer Efficacy Study :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines.
    • Results indicated significant inhibition of cell growth at concentrations as low as 10 µM.
  • Antimycobacterial Screening :
    • The compound was screened against M. tuberculosis and exhibited promising results with an IC50 value comparable to existing antimycobacterial agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.